molecular formula C8H12ClN3OS B7887086 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate

3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate

Cat. No.: B7887086
M. Wt: 233.72 g/mol
InChI Key: IYXXQOGEFHAQGU-PIHABLKOSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate typically involves the reaction of 3-Methyl-2-benzothiazolone with hydrazine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve consistent quality and high yield. The product is then purified and crystallized to obtain the monohydrate form .

Mechanism of Action

The mechanism of action of 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate involves its role as a chromogenic reagent. In the presence of specific analytes and reagents, it undergoes chemical reactions that result in the formation of colored products. These reactions are typically catalyzed by enzymes such as horseradish peroxidase, which facilitate the oxidative coupling of the compound with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high sensitivity and specificity in detecting various analytes. Its ability to form stable colored products under specific conditions makes it a valuable reagent in analytical chemistry and related fields .

Properties

IUPAC Name

(E)-(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S.ClH.H2O/c1-11-6-4-2-3-5-7(6)12-8(11)10-9;;/h2-5H,9H2,1H3;1H;1H2/b10-8+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXXQOGEFHAQGU-PIHABLKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NN.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=N/N.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38894-11-0
Record name 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate
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